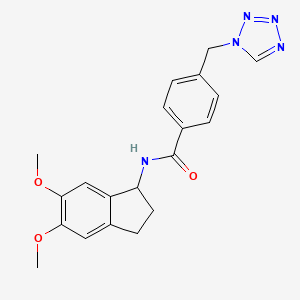
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes an indene moiety, a tetrazole ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. This often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cyclization reactions involving nitriles and azides under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the indene-tetrazole intermediate with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide or the double bonds in the indene structure.
Substitution: Substitution reactions could occur at the aromatic rings, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be tested for activity against various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it useful in various industrial applications.
作用机制
The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound might affect specific signaling pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide: A closely related compound with slight structural variations.
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-imidazol-1-ylmethyl)benzamide: Another similar compound with an imidazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” lies in its specific combination of functional groups, which might confer unique chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C20H21N5O3 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(tetrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21N5O3/c1-27-18-9-15-7-8-17(16(15)10-19(18)28-2)22-20(26)14-5-3-13(4-6-14)11-25-12-21-23-24-25/h3-6,9-10,12,17H,7-8,11H2,1-2H3,(H,22,26) |
InChI 键 |
WRHOTEIGSMETQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC=C(C=C3)CN4C=NN=N4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
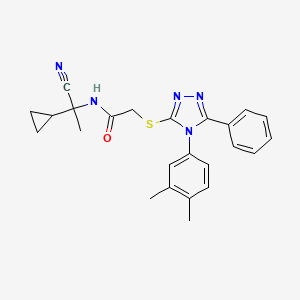
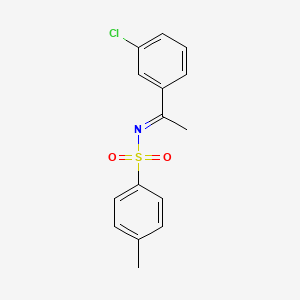
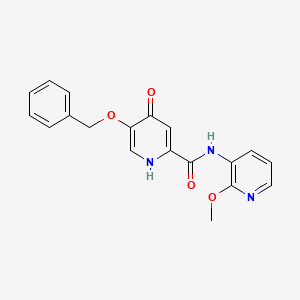
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366682.png)
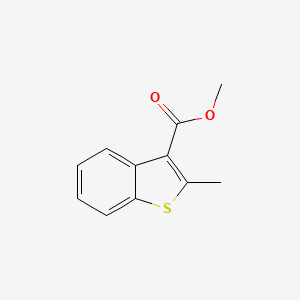
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366688.png)
![1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine](/img/structure/B13366690.png)
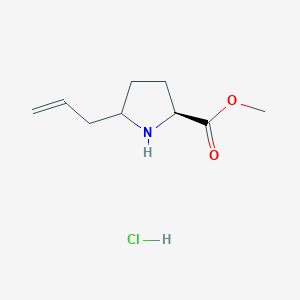

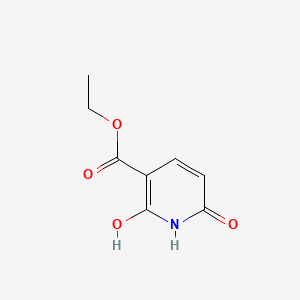
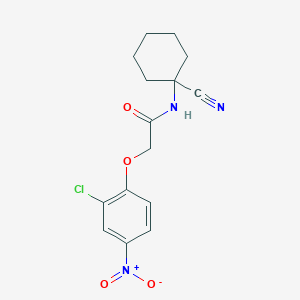
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)

